

Quantitative Analysis of Apigeninidin in Sorghum Extracts: Application Notes and Protocols

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Compound of Interest

Compound Name: *Apigeninidin*

Cat. No.: *B191520*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a prominent 3-deoxyanthocyanidin found in sorghum (*Sorghum bicolor*), contributing to its characteristic red and purple pigmentation. Beyond its role as a natural colorant, **apigeninidin** has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate quantification of **apigeninidin** in sorghum extracts is paramount for quality control, standardization of extracts for research, and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the quantitative analysis of **apigeninidin** in sorghum extracts, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize quantitative data for **apigeninidin** content in various sorghum extracts as determined by High-Performance Liquid Chromatography (HPLC). These values can serve as a reference for researchers working with different sorghum varieties and extraction methods.

Table 1: **Apigeninidin** Content in Different Sorghum Varieties

Sorghum Variety	Apigeninidin Content (µg/g)	Reference
Liaoza-48	329.64	[1][2]
Liaonuo-11	270.93	[2]
Liaonian-3	162.50	[2]
Huggo	87.52 (Total Flavonoids)	[3][4]
Kalatur	27.03 (Total Flavonoids)	[3][4]

Table 2: **Apigeninidin** and Luteolinidin Content in Selected Sorghum Grains

Compound	Liaoza-48 (µg/g)	Liaonuo-11 (µg/g)	Liaonian-3 (µg/g)	Reference
Apigeninidin (AE)	329.64	270.93	162.50	[2]
Luteolinidin (LE)	97.18	76.84	82.05	[2]

Experimental Protocols

Extraction of Apigeninidin from Sorghum

This protocol is optimized for the extraction of 3-deoxyanthocyanidins, including **apigeninidin**, from sorghum grains.[1][2]

Materials and Reagents:

- Sorghum grains (finely ground)
- Methanol (HPLC grade)
- Hydrochloric acid (HCl), concentrated
- Extraction solvent: 1% HCl in methanol (v/v)
- Centrifuge

- Rotary evaporator
- Volumetric flasks
- Syringe filters (0.45 μ m)

Procedure:

- Sample Preparation: Weigh 1.0 g of finely ground sorghum powder.
- Extraction:
 - Add 20 mL of the extraction solvent (1% HCl in methanol) to the sorghum powder.
 - The solid-to-liquid ratio should be 1:20 (g/mL).[\[1\]](#)[\[2\]](#)
 - Sonicate or vortex the mixture for 5 minutes.
- Incubation: Incubate the mixture at 40°C for 130 minutes with continuous stirring.[\[1\]](#)[\[2\]](#)
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.
- Collection: Carefully decant the supernatant into a clean flask.
- Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the remaining pellet to ensure complete recovery of **apigeninidin**. Combine the supernatants.
- Solvent Evaporation: Concentrate the combined supernatants under reduced pressure using a rotary evaporator at 40°C until the methanol is completely removed.
- Reconstitution: Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent analysis.
- Filtration: Filter the reconstituted extract through a 0.45 μ m syringe filter into an HPLC vial prior to injection.

Quantification of Apigeninidin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust HPLC method for the separation and quantification of **apigeninidin**.

Instrumentation and Conditions:

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Methanol.
- Gradient Elution:
 - 0-10 min: 30% B
 - 20 min: 40% B
 - 60 min: 100% B
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Column Temperature: 30°C.
- Detection Wavelength: 480 nm for **apigeninidin**.[\[6\]](#)
- Injection Volume: 10-20 µL.

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **apigeninidin** standard (e.g., 1 mg/mL) in methanol.

- Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at 480 nm. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Inject the filtered sorghum extract into the HPLC system.
- Quantification: Identify the **apigeninidin** peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of **apigeninidin** in the sample by comparing its peak area to the calibration curve. The results are typically expressed as µg of **apigeninidin** per gram of dry sorghum material.

Quantification of Apigeninidin by UV-Vis Spectrophotometry

This method provides a simpler and faster, though less specific, approach for estimating the total 3-deoxyanthocyanidin content, including **apigeninidin**.

Instrumentation:

- UV-Vis Spectrophotometer

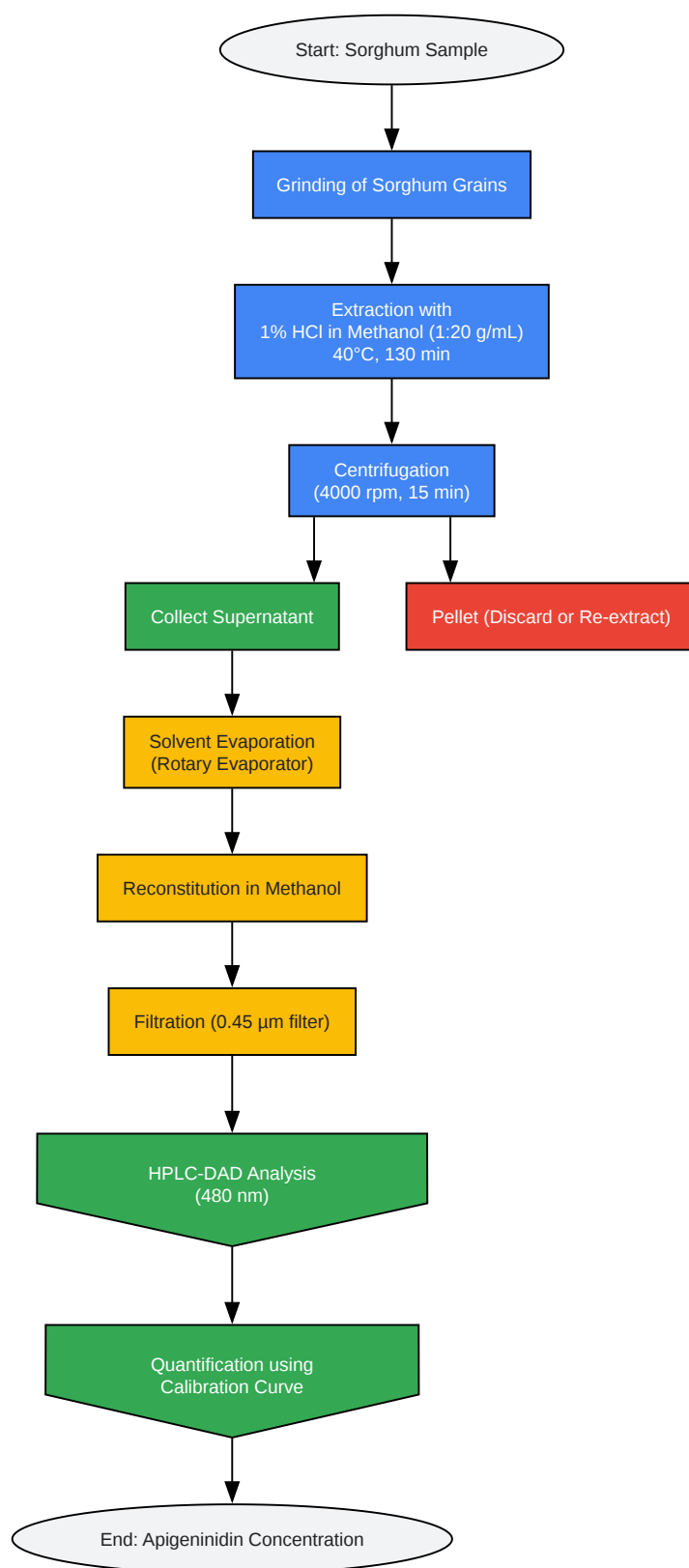
Procedure:

- Sample Preparation: Prepare the sorghum extract as described in the extraction protocol.
- Measurement:
 - Dilute the extract with the extraction solvent (1% HCl in methanol) to obtain an absorbance reading within the linear range of the spectrophotometer.
 - Measure the absorbance of the diluted extract at the wavelength of maximum absorption (λ_{max}) for **apigeninidin**, which is approximately 470-480 nm.^[6]
 - Use the extraction solvent as a blank.
- Quantification:

- The concentration of **apigeninidin** can be calculated using the Beer-Lambert law ($A = \epsilon bc$), where:
 - A is the absorbance.
 - ϵ is the molar absorptivity of **apigeninidin** (requires a pure standard to determine).
 - b is the path length of the cuvette (typically 1 cm).
 - c is the concentration.
- Alternatively, a calibration curve can be prepared using a pure **apigeninidin** standard to determine the concentration in the extract.

Mandatory Visualizations

Experimental Workflow

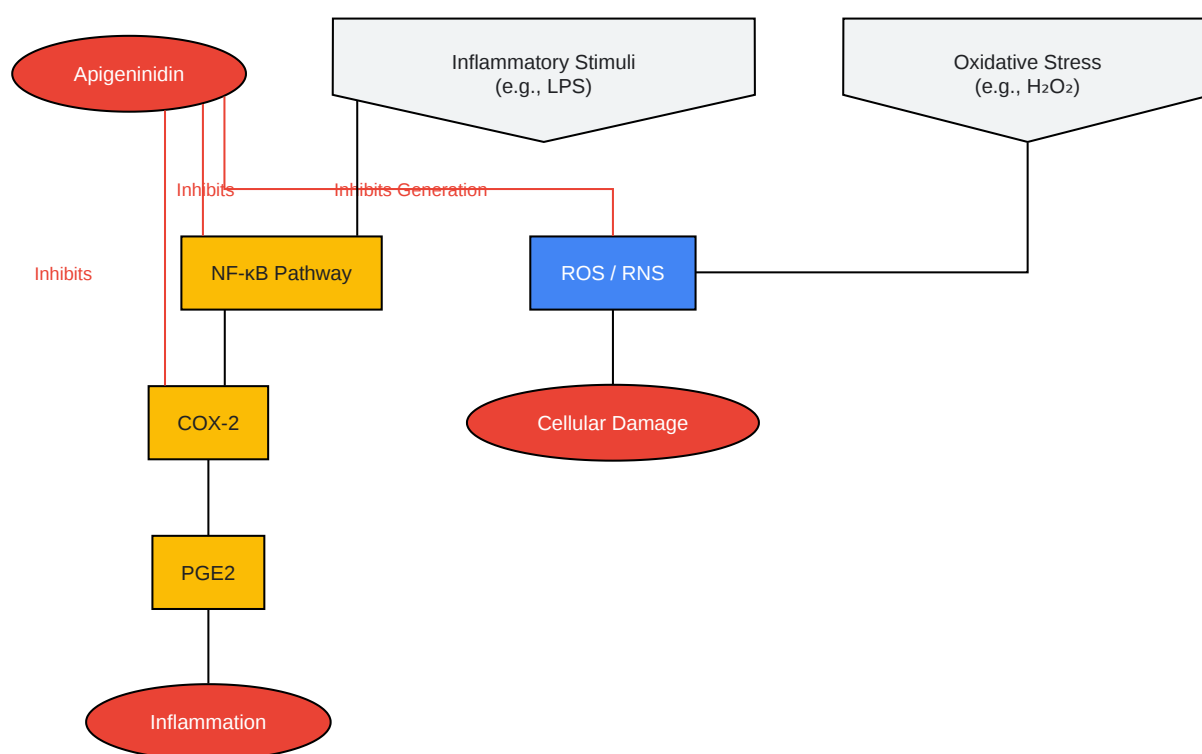


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Caption: Experimental workflow for the extraction and quantification of **Apigeninidin**.

Proposed Signaling Pathway for Apigeninidin

While specific signaling pathways for **apigeninidin** are not extensively detailed in the current literature, based on its known anti-inflammatory and antioxidant activities and its structural similarity to apigenin, a proposed signaling pathway is illustrated below. **Apigeninidin** is known to target inflammation by inhibiting cyclo-oxygenase-2 (COX-2) and prostaglandin E2 (PGE-2). It also mitigates oxidative stress by inhibiting the generation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).



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Caption: Proposed anti-inflammatory and antioxidant signaling pathway of **Apigeninidin**.

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